1,4-dihydropyridine-3,5-dicarbonitrile chemical structure and properties
1,4-dihydropyridine-3,5-dicarbonitrile chemical structure and properties
An In-Depth Technical Guide to 1,4-Dihydropyridine-3,5-dicarbonitrile: Structure, Properties, and Applications
Introduction: The Significance of a Privileged Scaffold
The 1,4-dihydropyridine (1,4-DHP) core is a foundational heterocyclic scaffold in medicinal chemistry, most famously recognized for its role in a class of drugs that modulate L-type calcium channels.[1][2][3][4] These agents, including well-known drugs like Nifedipine and Amlodipine, are mainstays in the treatment of hypertension and angina.[2][5] The versatility of the 1,4-DHP framework, however, extends far beyond this primary application, with derivatives showing a remarkable breadth of biological activities, including anticancer, antimicrobial, antioxidant, and neuroprotective properties.[3][6][7][8]
This guide focuses on a specific, and increasingly important, variant of this scaffold: 1,4-dihydropyridine-3,5-dicarbonitrile . By replacing the traditional ester groups at the 3 and 5 positions with nitrile moieties, the electronic and steric properties of the molecule are significantly altered, opening new avenues for drug design and development. This document provides a comprehensive exploration of the chemical structure, synthesis, key reactions, and the diverse pharmacological landscape of this compound class, tailored for researchers and professionals in drug development.
Core Chemical Structure and Properties
The fundamental structure of 1,4-dihydropyridine-3,5-dicarbonitrile consists of a six-membered dihydropyridine ring, which is non-aromatic. The key distinguishing features are the two nitrile (-C≡N) groups attached to carbons 3 and 5. These electron-withdrawing groups significantly influence the molecule's chemical reactivity and its potential interactions with biological targets. The substituent at the 4-position is a critical determinant of pharmacological activity and is typically an aromatic or heteroaromatic ring.[9][10]
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// Define nodes for atoms N1 [label="N", pos="0,1.2!"]; H_N1 [label="H", pos="-0.5,1.7!"]; C2 [label="C", pos="1,0.6!"]; C3 [label="C", pos="1,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; H_C4 [label="H", pos="0,-1.8!"]; R_C4 [label="R", pos="-0.8,-1.5!"]; C5 [label="C", pos="-1,-0.6!"]; C6 [label="C", pos="-1,0.6!"]; R2 [label="R'", pos="1.8,1.1!"]; R6 [label="R'", pos="-1.8,1.1!"]; C3_CN [label="C", pos="1.8,-0.9!"]; N3_CN [label="N", pos="2.4,-1.1!"]; C5_CN [label="C", pos="-1.8,-0.9!"]; N5_CN [label="N", pos="-2.4,-1.1!"];
// Define bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; N1 -- H_N1 [label=""];
// Double bonds C2 -- C6 [style=double, label=""]; C3 -- C5 [style=double, label=""];
// Substituent bonds C2 -- R2 [label=""]; C6 -- R6 [label=""]; C4 -- H_C4 [label=""]; C4 -- R_C4 [label=""]; C3 -- C3_CN [label=""]; C5 -- C5_CN [label=""]; C3_CN -- N3_CN [style=triple, label=""]; C5_CN -- N5_CN [style=triple, label=""]; } केंदोट Caption: General structure of 4-R, 2,6-R'-1,4-dihydropyridine-3,5-dicarbonitrile.
Physicochemical Data Summary
The properties of specific derivatives will vary based on the substituents at the R and R' positions. The table below provides computed properties for a representative parent structure, 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbonitrile.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N₃ | PubChem |
| Molar Mass | 235.28 g/mol | PubChem |
| General Class | Dihydropyridines | [6] |
Synthesis: A Modern Approach to a Classic Reaction
The synthesis of the 1,4-dihydropyridine-3,5-dicarbonitrile scaffold is typically achieved through a variation of the classic Hantzsch pyridine synthesis, first reported in 1881.[2][5][11] This multicomponent reaction offers an efficient route to construct the heterocyclic core in a single step.[12][13][14] Modern protocols have been optimized for higher yields, shorter reaction times, and more environmentally friendly conditions.[5]
A particularly effective method is the pseudo four-component, autocatalytic reaction involving an aldehyde, two equivalents of malononitrile, and a cyclic amine (like morpholine or piperidine).[5][15] In this process, the amine acts as both a reagent and a catalyst, deprotonating malononitrile to initiate the reaction.[5]
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// Nodes for reactants Aldehyde [label="Aromatic Aldehyde (1 equiv)"]; Malononitrile [label="Malononitrile (2 equiv)"]; Amine [label="Cyclic Amine (1 equiv)"]; Solvent [label="Ethanol (Solvent)"];
// Reaction Step Reaction [label="Reflux", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Intermediates & Mechanism Knoevenagel [label="Knoevenagel Condensation", shape=box, style="rounded,dashed"]; Michael [label="Michael Addition", shape=box, style="rounded,dashed"]; Cyclization [label="Heterocyclization & Tautomerization", shape=box, style="rounded,dashed"];
// Product & Workup Product [label="1,4-Dihydropyridine-3,5-dicarbonitrile", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Cooling & Filtration", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Purified Product", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Aldehyde -> Reaction; Malononitrile -> Reaction; Amine -> Reaction; Solvent -> Reaction [style=dotted];
Reaction -> Knoevenagel [label="Step 1"]; Knoevenagel -> Michael [label="Step 2"]; Michael -> Cyclization [label="Step 3"]; Cyclization -> Product [label="Forms"];
Product -> Workup; Workup -> Final; } केंदोट Caption: Workflow for the autocatalytic synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles.
Experimental Protocol: Synthesis of 2-Amino-4-(2,6-dichlorophenyl)-6-morpholino-1,4-dihydropyridine-3,5-dicarbonitrile
This protocol is adapted from a reported facile, pseudo four-component synthesis.[5]
-
Reaction Setup: To a round-bottom flask, add 2,6-dichlorobenzaldehyde (1 mmol), malononitrile (2 mmol), and morpholine (1 mmol) in ethanol (3 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for the required time (typically monitored by TLC, e.g., 3 hours).
-
Isolation: Upon completion, cool the reaction mixture to 0°C to induce crystallization of the solid product.
-
Purification: Collect the precipitated solid by simple filtration.
-
Washing and Drying: Rinse the collected solid twice with a small amount of ice-cold ethanol and dry under reduced pressure.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[5][15]
This method is advantageous due to its operational simplicity, high atom economy, and the fact that the isolated product often does not require further purification.[5]
Chemical Properties: The Pivotal Role of Oxidation
The most significant chemical property of the 1,4-dihydropyridine ring is its susceptibility to oxidation, which results in aromatization to the corresponding pyridine ring.[12][16][17][18][19] This transformation is of immense biological importance, as the in-vivo metabolism of 1,4-DHP drugs often involves a cytochrome P-450 catalyzed oxidation in the liver.[11] The resulting pyridine derivative is typically devoid of the calcium channel blocking activity of the parent compound.[11]
A variety of reagents and conditions can achieve this oxidative aromatization in the laboratory.
Methods for Oxidative Aromatization
| Oxidizing Agent/System | Conditions | Key Advantages | Reference |
| Manganese Dioxide (MnO₂) | Microwave irradiation, 100°C, 1 minute | Extremely rapid, high yield, no inorganic support needed. | [16] |
| Iodine (I₂) | Refluxing acetonitrile (CH₃CN) | Efficient, can be enhanced with ultrasound. | [17] |
| Hydrogen Peroxide/Vanadium Pentoxide (H₂O₂/V₂O₅) | Room temperature, CH₃CN | Mild conditions, excellent yields, inexpensive reagents. | [18] |
| Sodium Nitrite (NaNO₂) | Acetic acid media, low temperature | Practical, uses cheap and readily available reagents. | [12] |
The choice of oxidant can be critical, especially for derivatives with sensitive functional groups. Microwave-assisted methods, in particular, offer a green and highly efficient alternative to traditional heating.[11][16]
Pharmacological Properties and Biological Significance
The 1,4-DHP scaffold is a "privileged structure" in pharmacology, meaning it is capable of binding to multiple, diverse biological targets to elicit a range of effects.[7][20]
Primary Activity: L-Type Calcium Channel Blockade
The hallmark of the 1,4-dihydropyridine class is its function as L-type calcium channel blockers.[4][10][21] These channels are prevalent in the smooth muscle of blood vessel walls. By blocking the influx of calcium ions into these cells, 1,4-DHP derivatives induce muscle relaxation, leading to vasodilation and a subsequent reduction in blood pressure.[4] This makes them highly effective antihypertensive agents.[1][2][5][22] While much of the clinical data pertains to dicarboxylate ester derivatives, the 1,4-dihydropyridine-3,5-dicarbonitrile scaffold is actively being investigated for potent calcium channel antagonism.[5]
Emerging and Diverse Biological Activities
Research has revealed that the therapeutic potential of 1,4-DHP derivatives is not limited to cardiovascular applications. The scaffold has been shown to exhibit a wide spectrum of activities:
-
Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines and can act as chemosensitizers by reversing multidrug resistance.[6][8][20][23]
-
Antimicrobial Properties: The 1,4-DHP core has been integrated into molecules with activity against bacteria, fungi, and mycobacteria.[6][23][24]
-
Anti-inflammatory Effects: Some derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway.[20]
-
Neuroprotective Potential: By modulating various signaling pathways, 1,4-DHP compounds have shown promise in models of neurodegenerative diseases.[3][20]
-
Potassium Channel Opening: Interestingly, the aromatized pyridine-3,5-dicarbonitrile derivatives have been found to act as openers of calcium-activated potassium channels, which can lead to smooth muscle relaxation, an effect useful for treating conditions like urinary incontinence.[5][15]
Conclusion
The 1,4-dihydropyridine-3,5-dicarbonitrile scaffold represents a significant and versatile platform in modern medicinal chemistry. While retaining the foundational potential for L-type calcium channel blockade, the unique electronic properties conferred by the dicarbonitrile groups offer new opportunities for modulating activity and exploring novel therapeutic targets. The efficient and scalable synthetic routes, coupled with the rich and expanding pharmacology of the 1,4-DHP core, ensure that these compounds will remain a subject of intense investigation for developing next-generation therapeutics for a wide range of human diseases, from hypertension to cancer.
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